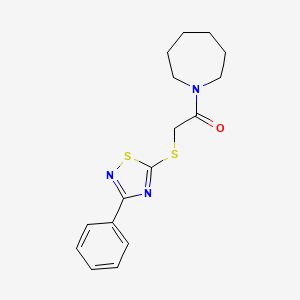
8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22Cl2N6O2 and its molecular weight is 437.33. The purity is usually 95%.
BenchChem offers high-quality 8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Cardiovascular Activity
Research into the synthesis and cardiovascular activity of new derivatives of this compound has shown promising results. A study by Chłoń-Rzepa et al. (2004) synthesized and tested several 8-alkylamino substituted derivatives for electrocardiographic, antiarrhythmic, and hypotensive activity. Their research found that specific analogues displayed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia and observed hypotensive activity in certain analogues. This study highlights the compound's potential in cardiovascular applications Chłoń-Rzepa et al., 2004.
Antimycobacterial Activity
Konduri et al. (2020) designed and synthesized a series of purine linked piperazine derivatives, including variants of the compound , to identify potent inhibitors of Mycobacterium tuberculosis. Their study discovered a cluster of analogues with promising antimycobacterial activity, offering a template for the development of preclinical agents against Mycobacterium tuberculosis. This research underscores the compound's potential in treating tuberculosis Konduri et al., 2020.
Serotonin and Dopamine Receptor Affinity
Another study focused on the synthesis and evaluation of N-(arylpiperazinyl)acetamide derivatives of this compound class for serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. The research by Żmudzki et al. (2015) aimed to determine the structural features responsible for receptor affinity, finding compounds with potent ligand properties for these receptors. This suggests the compound's relevance in neurological and psychiatric disorders Żmudzki et al., 2015.
Luminescent Properties and Photo-Induced Electron Transfer
Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituent, including structures related to this compound, has been conducted by Gan et al. (2003). They synthesized novel model compounds to study their fluorescence properties, revealing insights into potential applications in materials science and sensor technology Gan et al., 2003.
特性
IUPAC Name |
8-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N6O2/c1-3-27-15-16(24(2)19(29)23-17(15)28)22-18(27)26-8-6-25(7-9-26)11-12-4-5-13(20)14(21)10-12/h4-5,10H,3,6-9,11H2,1-2H3,(H,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTUGAIGYURWGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)CC4=CC(=C(C=C4)Cl)Cl)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((2,6-dimethylmorpholino)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2839318.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2839319.png)
![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-{2-[3-(trifluoromethyl)phenoxy]ethoxy}iminoformamide](/img/structure/B2839320.png)
![3-(4-fluorophenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2839323.png)


![2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2839330.png)

![(E)-N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2839332.png)

![[(2-Aminobenzothiazol-6-yl)sulfonyl]prop-2-enylamine](/img/structure/B2839337.png)

![3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2839339.png)
